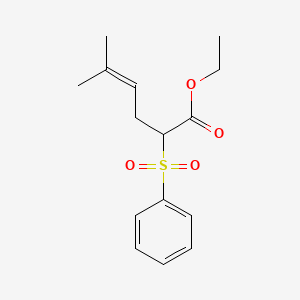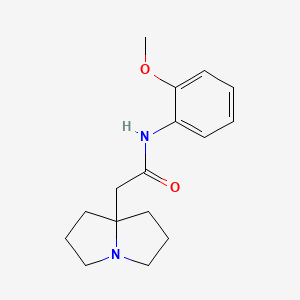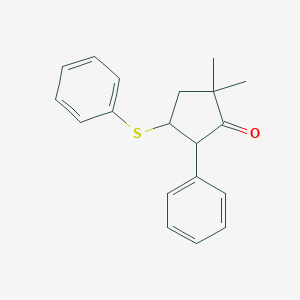
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring substituted with phenyl and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethylcyclopentanone with phenylsulfanyl chloride in the presence of a base to introduce the phenylsulfanyl group. This is followed by Friedel-Crafts acylation to attach the phenyl group to the cyclopentanone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-Dimethyl-5-phenyl-4-(phenylsulfonyl)cyclopentan-1-one.
Reduction: Formation of 2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-5-phenylcyclopentan-1-one: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-4-(phenylsulfanyl)cyclopentan-1-one: Lacks the phenyl group, which affects its overall chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89869-01-2 |
|---|---|
Fórmula molecular |
C19H20OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-phenyl-4-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C19H20OS/c1-19(2)13-16(21-15-11-7-4-8-12-15)17(18(19)20)14-9-5-3-6-10-14/h3-12,16-17H,13H2,1-2H3 |
Clave InChI |
YZVPVTABBZJOKW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
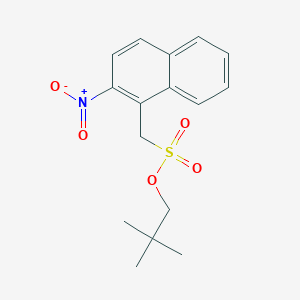
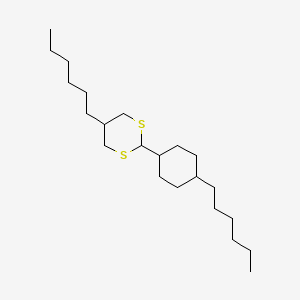
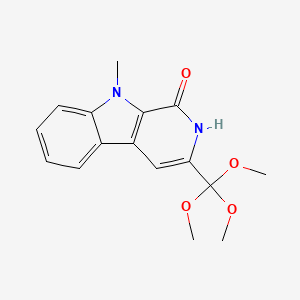
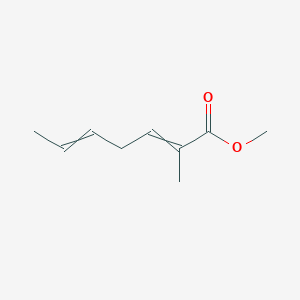
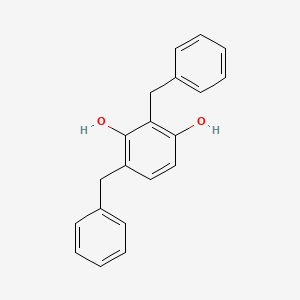
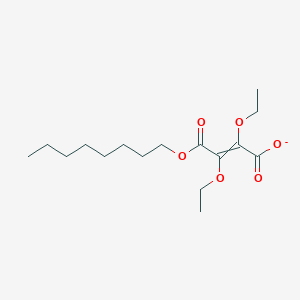
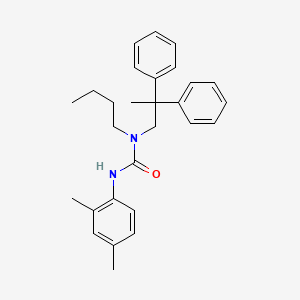
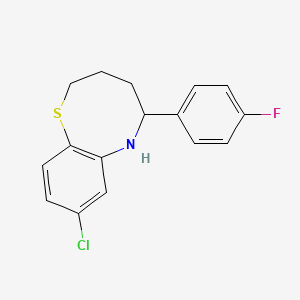
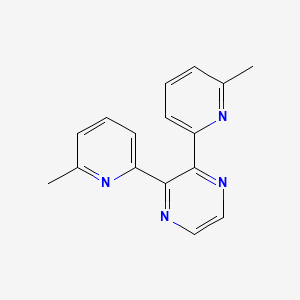
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)

